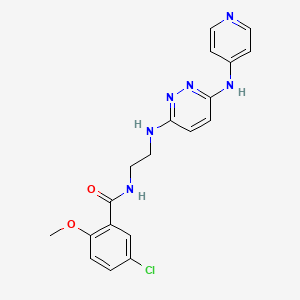![molecular formula C23H16BrNO3 B2725390 4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-35-0](/img/structure/B2725390.png)
4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is an organic compound that contains a benzamide moiety, a chromenone moiety, and a bromine atom. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Chromenones are a type of organic compound with a three-ring structure that includes a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromenone and benzamide moieties, followed by their coupling. The bromine atom could be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the benzene and chromenone rings, which could impart interesting optical properties. The presence of the amide functional group could also enable hydrogen bonding .Chemical Reactions Analysis
As an organic compound, “4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” could participate in various chemical reactions. The bromine atom could be replaced via nucleophilic substitution reactions, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound has been a subject of interest in the synthesis and characterization of various derivatives and complexes. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been explored, revealing insights into their structural properties and potential applications in coordination chemistry (Binzet et al., 2009). This research highlights the chemical's versatility in forming metal complexes that could have implications in catalysis and materials science.
Antipathogenic Activity
The compound also finds applications in the development of antipathogenic agents. Research on new thiourea derivatives, for example, has demonstrated significant antipathogenic activity, especially against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties, addressing a critical need in medical treatment and infection control.
GPR35 Agonist
Further research has identified derivatives as potent and selective agonists for the G protein-coupled receptor GPR35, indicating potential therapeutic applications in diseases where GPR35 is implicated (Thimm et al., 2013). This receptor has been associated with various physiological and pathological processes, suggesting that targeting it could offer new avenues for drug development.
Anti-proliferative Properties
Derivatives of the compound have also been investigated for their anti-proliferative properties against cancer cell lines. For example, benzochromene derivatives have shown increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines (Ahagh et al., 2019). This research underscores the potential of such derivatives in the development of new chemotherapeutic agents targeting apoptosis pathways in cancer cells.
Molecular Interactions and DFT Calculations
The study of molecular interactions and density functional theory (DFT) calculations of antipyrine-like derivatives, including those containing the compound , provides insights into their chemical behavior and potential applications in designing more effective molecules for various applications (Saeed et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIOCZXYPTCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

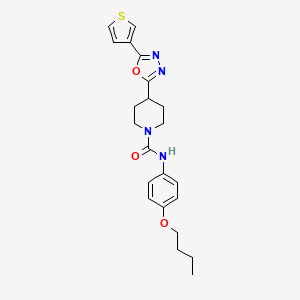
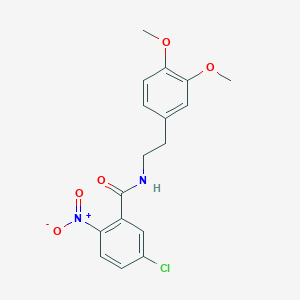
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2725314.png)
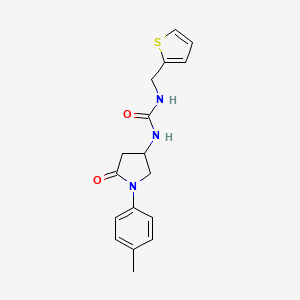
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)
![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)
![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)
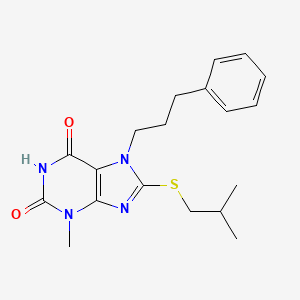
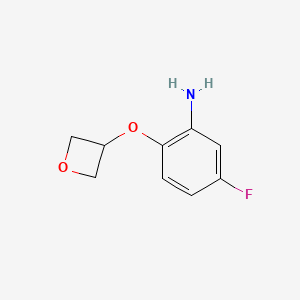
![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)
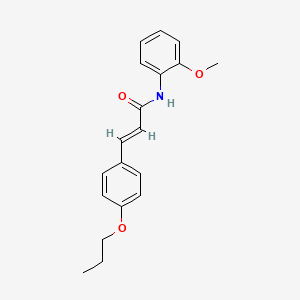
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)
